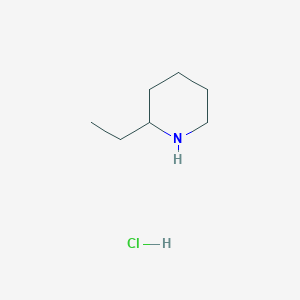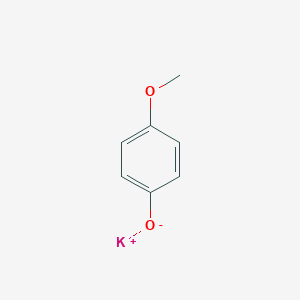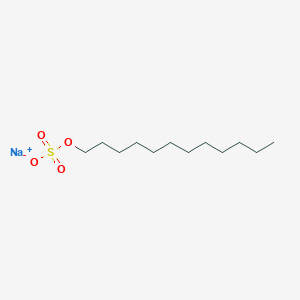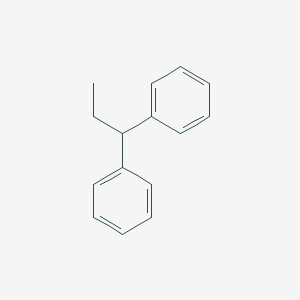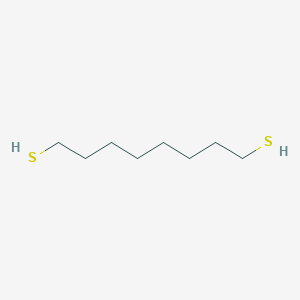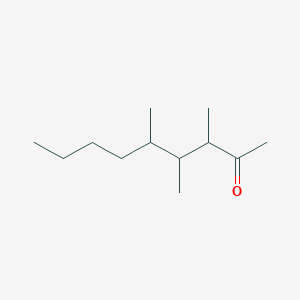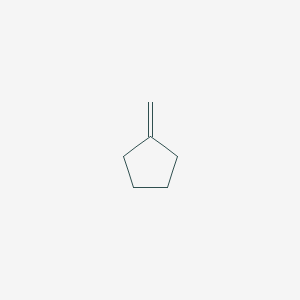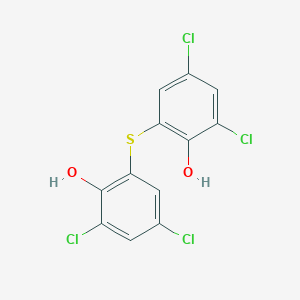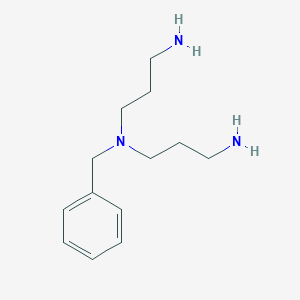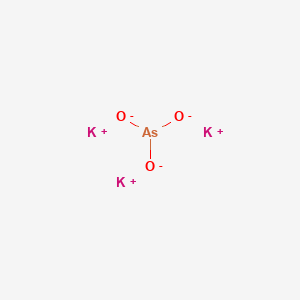
Tripotassium arsenite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripotassium arsenite is an inorganic compound with the chemical formula KAsO₂. It exists in two forms: potassium meta-arsenite (KAsO₂) and potassium ortho-arsenite (K₃AsO₃). Both forms contain arsenite ions (AsO₃³⁻ or AsO₂⁻) with arsenic in the +3 oxidation state. Historically, potassium arsenite was used in medicinal tonics, such as Fowler’s solution, but due to its high toxicity and carcinogenic nature, its use has been discontinued in medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tripotassium arsenite can be prepared by heating arsenic trioxide (As₂O₃) with potassium hydroxide (KOH) in the presence of water. The reaction is as follows:
[ \text{As}_2\text{O}_3 (\text{aq}) + 2 \text{KOH} (\text{aq}) \rightarrow 2 \text{KAsO}_2 (\text{aq}) + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of potassium arsenite involves similar methods but on a larger scale. The process requires precise control of reaction conditions to ensure the purity and concentration of the final product. The handling of arsenic compounds necessitates stringent safety measures due to their toxic nature .
Chemical Reactions Analysis
Types of Reactions
Potassium arsenite undergoes various chemical reactions, including:
Oxidation: Potassium arsenite can be oxidized to form arsenate compounds.
Reduction: It can be reduced to elemental arsenic under certain conditions.
Substitution: Potassium arsenite can react with acids to yield toxic arsine gas (AsH₃).
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like zinc (Zn) or iron (Fe) can be used.
Substitution: Reactions with strong acids like hydrochloric acid (HCl) produce arsine gas.
Major Products
Oxidation: Forms potassium arsenate (K₃AsO₄).
Reduction: Produces elemental arsenic (As).
Substitution: Yields arsine gas (AsH₃) and other by-products.
Scientific Research Applications
Potassium arsenite has several applications in scientific research:
Chemistry: Used in the synthesis of other arsenic compounds and as a reagent in various chemical reactions.
Biology: Studied for its effects on cellular processes and its role in enzyme inhibition.
Medicine: Historically used in treatments for conditions like anemia and psoriasis, though its use has been discontinued due to toxicity.
Industry: Employed as a rodenticide and in the production of certain glass and ceramics.
Mechanism of Action
The toxicity of potassium arsenite arises from arsenic’s high affinity for sulfhydryl groups. This affinity allows arsenic to form bonds with sulfur-containing enzymes, impairing their functionality. Key enzymes affected include glutathione reductase, glutathione peroxidases, thioredoxin reductase, and thioredoxin peroxidase. These interactions disrupt cellular redox balance and lead to oxidative stress, ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
Potassium arsenate (K₃AsO₄): An inorganic compound used as a herbicide and pesticide.
Sodium arsenite (NaAsO₂): Another arsenic compound with similar uses and toxicity.
Uniqueness
Potassium arsenite is unique due to its historical use in medicine and its specific chemical properties, such as its ability to form different structures (meta-arsenite and ortho-arsenite). Its high toxicity and carcinogenic nature also distinguish it from other compounds .
Properties
CAS No. |
1332-10-1 |
|---|---|
Molecular Formula |
AsK3O3 |
Molecular Weight |
240.215 g/mol |
IUPAC Name |
tripotassium;arsorite |
InChI |
InChI=1S/AsO3.3K/c2-1(3)4;;;/q-3;3*+1 |
InChI Key |
OZYUYLWHROWIFJ-UHFFFAOYSA-N |
SMILES |
[O-][As]([O-])[O-].[K+].[K+].[K+] |
Canonical SMILES |
[O-][As]([O-])[O-].[K+].[K+].[K+] |
Key on ui other cas no. |
36267-15-9 1332-10-1 |
Synonyms |
Fowler's solution potassium arsenite solution |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



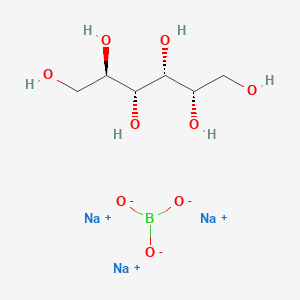
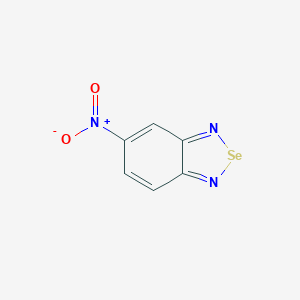
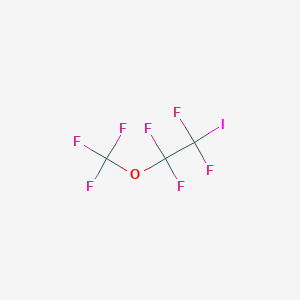
![[2-(3,6-dihydro-4-methyl-1(2H)-pyridyl)ethyl]guanidinium sulphate](/img/structure/B75314.png)
